molecular formula C10H11BrO3 B1271095 4-(4-Bromophenoxy)butanoic acid CAS No. 55580-07-9

4-(4-Bromophenoxy)butanoic acid

Cat. No.: B1271095
CAS No.: 55580-07-9
M. Wt: 259.1 g/mol
InChI Key: CAYLTZLOXKEIFY-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol It is characterized by a bromophenyl group attached to a butanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)butanoic acid typically involves the reaction of 4-bromophenol with butyric acid derivatives under specific conditions. One common method includes the esterification of 4-bromophenol with butyric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenoxybutanoic acids.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-(4-Bromophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The ether linkage and carboxylic acid moiety may also play roles in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly valuable in research and industrial applications .

Biological Activity

4-(4-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the bromine atom in its structure contributes to its unique chemical reactivity and biological interactions.

  • Molecular Weight : 259.10 g/mol
  • IUPAC Name : this compound
  • InChI Key : CAYLTZLOXKEIFY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the esterification of 4-bromophenol with butyric acid derivatives, followed by hydrolysis. This process can be optimized for yield and purity using various catalysts and controlled reaction conditions .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group can modulate enzyme activity, while the ether linkage and carboxylic acid moiety contribute to its biological effects .

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Another significant area of research focuses on the anti-inflammatory potential of this compound. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .

Neuroprotective Effects

Preliminary studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as inhibitors of enzymes involved in neuroinflammation, potentially offering a pathway for treatment .

In Vitro Studies

A study conducted on various derivatives of butanoic acids demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Animal Models

In vivo studies using rodent models have shown that administration of related brominated compounds can reduce tumor growth and metastasis in various cancer types. These findings support the need for further exploration into the therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundModerateSignificantPotential
4-(4-Fluorophenoxy)butanoic acidLowModerateLimited
4-(4-Chlorophenoxy)butanoic acidModerateSignificantLimited

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-bromophenoxy)butanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of phenoxybutanoic acid derivatives or demethylation of methoxy precursors. For example:

  • Demethylation : A solvent-free method using aqueous HBr (48%) at 80°C can demethylate 4-(4-methoxyphenyl)butanoic acid to yield 4-(4-hydroxyphenyl)butanoic acid, which can then undergo bromination. This avoids phase-transfer catalysts and achieves direct crystallization .
  • Bromination : Electrophilic aromatic substitution using Br₂ in dichloromethane (DCM) with Fe catalysis at 0°C introduces bromine to the phenyl ring. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>90%) .
  • Key Factors : Temperature control (0°C for bromination prevents side reactions), reagent stoichiometry (slight excess HBr minimizes byproducts), and solvent choice (DCM for bromination; solvent-free for demethylation) critically impact yield and purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies key signals: the bromophenoxy aromatic protons (δ 7.3–7.6 ppm), butanoic acid chain protons (δ 2.3–2.6 ppm for CH₂), and carboxylic acid proton (δ 12.1 ppm) .
  • HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) resolve impurities. Retention times and peak symmetry validate purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 287.0 (calculated for C₁₀H₁₀BrO₃) .

Q. What are the recommended protocols for purifying this compound to achieve >95% purity in academic research?

  • Methodological Answer :

  • Crystallization : Direct crystallization from the reaction mixture (e.g., using aqueous HBr demethylation) yields high-purity product .
  • Column Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) remove unreacted bromine or methoxy precursors. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
  • Acid-Base Extraction : Dissolve in NaOH (pH >10), wash with DCM to remove non-acidic impurities, then precipitate with HCl (pH <2) .

Q. What are the critical physical-chemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Melting Point : 156–161°C (varies with purity; lower values indicate impurities) .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and alkaline water (pH >10); poorly soluble in non-polar solvents .
  • Stability : Stable at room temperature but degrades under strong UV light or prolonged exposure to bases (hydrolysis of ester linkages) .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Methodological Answer :

  • Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Avoid contact with strong oxidizers (e.g., HNO₃) or reducing agents (e.g., NaBH₄), which may alter the bromophenoxy group .

Advanced Research Questions

Q. How does this compound interact with plant acyl acid amido synthetases, and what structural features dictate substrate specificity?

  • Methodological Answer :

  • Enzyme Assays : Kinetic studies using Arabidopsis GH3.15 show preferential activity toward longer-chain phenoxyalkanoic acids. For example, this compound exhibits a Kₘ of 12 µM, indicating high affinity due to the bromine’s electron-withdrawing effect enhancing electrophilicity .
  • Structural Insights : Docking simulations suggest the bromophenoxy group occupies a hydrophobic pocket, while the carboxylic acid interacts with catalytic lysine residues. Removing bromine reduces binding by 40% .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., COX-2 assays) and cell-based anti-inflammatory models (e.g., LPS-induced IL-6 suppression). Discrepancies may arise from off-target effects in cellular environments .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing Br with Cl or modifying the butanoic chain length) to isolate activity-contributing moieties. For instance, 4-(4-chlorophenoxy)butanoic acid shows 30% lower activity in GH3.15 assays .

Q. What crystallographic data are available for this compound complexes, and how do they inform drug design?

  • Methodological Answer :

  • X-ray Diffraction : Co-crystallization with human serum albumin (HSA) reveals binding at Sudlow site I, stabilized by π-π stacking between the bromophenyl group and Trp214. The butanoic acid chain forms hydrogen bonds with Arg222 .
  • Design Implications : Modifying the phenoxy ring’s substituents (e.g., adding methyl groups) can enhance hydrophobic interactions, improving binding affinity by 2–3-fold .

Q. How do solvent systems influence the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMSO increases reaction rates (e.g., 80% conversion in 2 hours) by stabilizing transition states through hydrogen bonding with the carboxylic acid group .
  • Water-Compatible Systems : Micellar catalysis (e.g., using SDS surfactants) enables reactions in aqueous media, reducing environmental impact but lowering yields (50–60%) due to solubility limitations .

Q. What advanced analytical techniques can quantify trace impurities in this compound batches?

  • Methodological Answer :
  • LC-MS/MS : Detects sub-ppm levels of brominated byproducts (e.g., 4-bromophenol) using MRM transitions (m/z 173 → 79 for Br⁻) .
  • ICP-OES : Quantifies residual metal catalysts (e.g., Fe < 0.1 ppm) to ensure compliance with pharmacological standards .

Properties

IUPAC Name

4-(4-bromophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYLTZLOXKEIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368361
Record name 4-(4-bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55580-07-9
Record name 4-(4-bromophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenoxy)butanoic acid
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Synthesis routes and methods

Procedure details

4-Bromo-phenol (172 g, 1 mol), 4-bromo-butyric acid ethyl ester (212 g, 1.1 mol) and K2CO3 (250 g, 1.8 mol) was dissolved in DMF (1000 mL), the mixture was stirred at room temperature overnight. the solvent was removed and water was added to the residue, the mixture was extracted with ethyl acetate, the organic layer was washed with brine, and dried over Na2SO4 the solvent was removed, to the residue was added NaOH (3M, 1000 mol) and CH3OH (600 mL), the mixture was stirred at 70 for 30 minutes and concentrated, the residue was dissolved in H2O and the mixture was washed with diethylether, the aqueous layer was acidified with HCl, and the mixture was extracted with ethyl acetate, the organic layer was washed with brine, dried over Na2SO4, concentrated to give crude 4-(4-bromophenoxy)butanoic acid (239 g, 98%).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid
Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid
Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid
Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid
Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid
Dodecyl methylsulfate
Dodecyl methylsulfate
4-(4-Bromophenoxy)butanoic acid

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